molecular formula C15H21N3OS B1276240 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667437-94-7

5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1276240
M. Wt: 291.4 g/mol
InChI Key: IQQXSXOCDIOQST-UHFFFAOYSA-N
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Description

The compound "5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others, with the added advantage of low toxicity . The presence of the tert-butyl group suggests increased steric bulk, which may influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amino-triazoles with various electrophiles. For instance, the synthesis of S-substituted derivatives of triazole-thiones is achieved by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides, or halogen-containing esters or amides, in solvents like DMF or dioxane, in the presence of bases such as KOH, K2CO3, or NaH . Similarly, the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols is carried out from ylidene derivatives of the corresponding amino-triazole . These methods could potentially be adapted for the synthesis of "5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular geometry . For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined to crystallize in the monoclinic system with specific geometric parameters . The molecular geometry, vibrational frequencies, and NMR chemical shift values can also be calculated using quantum chemical methods such as density functional theory (DFT), which can provide insights into the conformational flexibility and electronic properties of the compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, reduction, and complexation with metals or other molecules. For instance, the reaction of triazole oxides with aliphatic amines leads to the formation of NNO-azoxy derivatives, which can be further transformed under acidic conditions or reduced to yield different triazole compounds . The reactivity of the thiol group in triazole derivatives can also be exploited to introduce additional pharmacophore groups, such as thioether, carboxamide, carboxyl, and hydroxyethyl fragments, which can affect the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting temperature, and stability, are typically investigated using standard analytical methods. For example, the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols were studied, revealing that these compounds are crystalline, odorless, insoluble in water, and soluble in organic solvents . Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties, which for some triazole derivatives, have been found to be greater than those of urea, a standard reference material .

Scientific Research Applications

Synthesis and Structural Features

The compound, along with its derivatives, has been extensively studied for its synthesis and structural features. Aksyonova-Seliuk, Panasenko, and Knysh (2018) synthesized 10 new compounds, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, and investigated their physical and chemical properties. These odorless crystal substances are insoluble in water but soluble in organic solvents, with their structure confirmed by methods like 1H-NMR spectroscopy and gas chromatography-mass spectrometry. This synthesis process is crucial for the future search of biologically active substances due to the broad spectrum of biological activity and low toxicity of 1,2,4-triazole derivatives, which include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antimicrobial and Antioxidant Activities

The compound has shown potential in antimicrobial and antioxidant applications. Ghoneim & Mohamed (2013) synthesized derivatives of 1,2,4-triazoles from tert-butyl carbazate, exhibiting antimicrobial activities. These compounds were characterized by 1HNMR, IR Spectroscopy, and elemental analysis to assess their effectiveness against various pathogens. Additionally, other derivatives like 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol and 5-tert-butoxy-4-phenyl-2H1, 2, 4-triazole-3(4H)-thione have been explored for their antimicrobial properties, highlighting the versatility of this chemical structure in combating microbial threats (Ghoneim & Mohamed, 2013).

Corrosion Inhibition

The derivatives of 1,2,4-triazoles, including 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been utilized in corrosion inhibition studies. Yadav, Behera, Kumar, & Sinha (2013) synthesized and investigated benzimidazole derivatives as inhibitors for mild steel corrosion in acidic solutions. Their study found that these inhibitors' efficiency increased with concentration, and they obeyed the Langmuir adsorption isotherm, suggesting a potential application in protecting metals from corrosive environments (Yadav, Behera, Kumar, & Sinha, 2013).

DNA Methylation Inhibition

In the realm of cancer research, derivatives of 1,2,4-triazoles have been studied for their role in DNA methylation inhibition. Hakobyan et al. (2017) explored the aminomethylation and cyanoethylation reactions of 5-(4-alkoxybenzyl)-4-methyl(phenyl, allyl)-4H-1,2,4-triazole-3-thiols and evaluated the effect of the synthesized compounds on cancer DNA methylation. Their research provides insights into the potential therapeutic applications of these compounds in treating cancer through epigenetic modifications (Hakobyan et al., 2017).

properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-5-18-13(16-17-14(18)20)10-19-12-8-6-11(7-9-12)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQXSXOCDIOQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407334
Record name 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

667437-94-7
Record name 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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